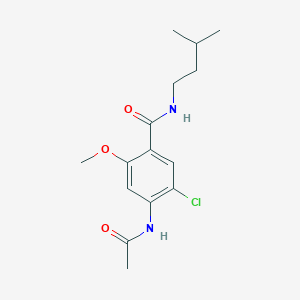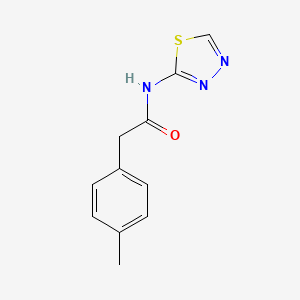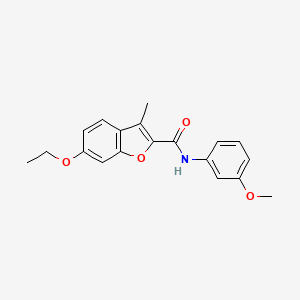![molecular formula C18H14O6 B11166538 methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B11166538.png)
methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-oxo-3-phenoxy-4H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Uniqueness
Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy group and chromone backbone make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H14O6 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H14O6/c1-21-17(19)11-22-13-7-8-14-15(9-13)23-10-16(18(14)20)24-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
MXCJBVTXMZZCPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide](/img/structure/B11166462.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166463.png)
![(2R)-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11166468.png)
![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11166469.png)
![3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B11166473.png)
![6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11166488.png)
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11166492.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11166496.png)
![methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate](/img/structure/B11166503.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11166506.png)
![2-chloro-3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11166514.png)



